2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-9-(TERT-PENTYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Overview
Description
2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-9-(TERT-PENTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features a unique combination of pyrazole, triazole, and benzothiophene rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-9-(TERT-PENTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the benzothiophene moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-9-(TERT-PENTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme interactions and cellular pathways. In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. In industry, it is used in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and triazole rings are known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular pathways, leading to the desired therapeutic effects. The benzothiophene moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and stability .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-9-(TERT-PENTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE stands out due to its unique combination of structural features. Similar compounds include those with pyrazole, triazole, or benzothiophene rings, such as 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine and various substituted imidazoles . These compounds share some chemical properties but differ in their specific applications and mechanisms of action.
Properties
IUPAC Name |
13-(2-methylbutan-2-yl)-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2S/c1-5-21(3,4)13-6-7-14-15(9-13)31-20-18(14)19-23-16(24-27(19)11-22-20)10-26-12(2)8-17(25-26)28(29)30/h8,11,13H,5-7,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEASZEVNPOJFIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)CN5C(=CC(=N5)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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